molecular formula C13H16N2 B13210886 4-[(Cyclopentylamino)methyl]benzonitrile

4-[(Cyclopentylamino)methyl]benzonitrile

Cat. No.: B13210886
M. Wt: 200.28 g/mol
InChI Key: YGOBJQBRAFXJMB-UHFFFAOYSA-N
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Description

4-[(Cyclopentylamino)methyl]benzonitrile is a synthetic organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It is characterized by a benzonitrile core linked to a cyclopentylamino group via a methylene bridge, a structure represented by the SMILES notation N#CC1=CC=C(CNC2CCCC2)C=C1 . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.While specific biological data for this compound is not widely publicized, its structural features make it a valuable intermediate in medicinal chemistry and drug discovery research. The benzonitrile moiety is a common pharmacophore found in molecules that are investigated for various biological activities. For instance, structurally related benzonitrile derivatives have been studied in the context of inhibiting specific viral targets, such as the Gag-Pol polyprotein in Human Immunodeficiency Virus (HIV) . Furthermore, compounds within this broader chemical class are often screened for their potential to interact with endocrine system receptors, such as the Androgen Receptor (AR), using advanced in silico structure-based toxicology approaches . As such, this compound serves as a versatile chemical building block for the synthesis of more complex molecules and for probing biochemical pathways. Researchers are encouraged to consult the current scientific literature for the latest findings on its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H16N2/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,10H2

InChI Key

YGOBJQBRAFXJMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 4-[(Cyclopentylamino)methyl]benzonitrile identifies two primary strategic disconnections to simplify the molecule into readily available starting materials. The most logical disconnections target the carbon-nitrogen (C-N) bond of the secondary amine and the carbon-carbon (C-C) bond of the nitrile group.

Strategy A: C-N Bond Disconnection

This approach, centered on the formation of the benzylamine moiety, is the most direct. Disconnecting the C-N bond between the benzylic carbon and the cyclopentyl group points to two key synthetic methods:

Reductive Amination: This is a highly convergent and efficient strategy. The disconnection leads back to 4-cyanobenzaldehyde and cyclopentylamine (B150401). This method involves the in-situ formation of an imine, which is then reduced to the target amine. pearson.comwikipedia.org

Nucleophilic Substitution: This pathway involves the disconnection to a benzyl (B1604629) halide, such as 4-(bromomethyl)benzonitrile, and cyclopentylamine. The synthesis proceeds via an SN2 reaction.

Strategy B: C-CN Bond Disconnection

This strategy focuses on the introduction of the nitrile group onto the aromatic ring at a late stage. The disconnection of the C-CN bond suggests a precursor like 4-[(cyclopentylamino)methyl]bromobenzene. The nitrile group can then be installed using transition metal-catalyzed cyanation reactions. bohrium.comrsc.org

These primary disconnections form the basis for the synthetic methodologies discussed in the following sections, with reductive amination often being the most favored due to its efficiency and operational simplicity.

Development and Optimization of Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes have been developed. These methods leverage modern catalytic systems and reaction strategies to achieve high yields and purity.

Palladium-Catalyzed Cyanation and Amination Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful tools for constructing the target molecule. bohrium.com

Cyanation: The introduction of a nitrile group onto an aromatic ring is efficiently achieved through palladium-catalyzed cyanation of aryl halides or triflates. researchgate.net This method has seen significant improvements to overcome challenges like catalyst deactivation by cyanide ions. nih.gov For the synthesis of this compound, a precursor such as 4-[(cyclopentylamino)methyl]bromobenzene could be subjected to cyanation. Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)2), often in the presence of a palladium catalyst and a suitable ligand. bohrium.com The use of non-toxic cyanide sources like K4[Fe(CN)6] has also been explored to enhance the safety and practicality of the method. nih.gov

Catalyst SystemCyanide SourceSubstrateKey Features
Pd(OAc)2/LigandKCN/NaCNAryl HalidesOne of the earliest systems; requires careful control of cyanide concentration. researchgate.net
Palladacycle PrecatalystsK4[Fe(CN)6]·3H2O(Hetero)aryl HalidesPrevents catalyst poisoning, allows for low catalyst loadings and fast reaction times. nih.gov
Pd2(dba)3/dppfZn(CN)2Aryl BromidesWidely used for functionalized substrates under milder conditions. nih.gov

Amination: Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a versatile method for forming C-N bonds. cmu.edu This could be applied by reacting 4-(halomethyl)benzonitrile with cyclopentylamine. While highly effective for aryl halides, the amination of benzyl halides can also be achieved. The development of specialized ligands has been crucial in expanding the scope and efficiency of these reactions, allowing them to proceed under milder conditions with a wide range of substrates. nih.gov

Reductive Amination Strategies for Aminomethylcyclopenyl Moieties

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.orgsigmaaldrich.com For the target compound, this involves the reaction of 4-cyanobenzaldehyde with cyclopentylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the final secondary amine. pearson.comchemistrysteps.com

A variety of reducing agents can be used, each with its own advantages:

Sodium cyanoborohydride (NaBH3CN): Effective at slightly acidic pH, which favors imine formation and reduction over the reduction of the starting aldehyde. chemistrysteps.com

Sodium triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, often used for a broad range of substrates.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a clean method but may require specialized equipment for handling pressurized gas. wikipedia.org

The choice of solvent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as the reduction of the aldehyde or the formation of tertiary amines. researchgate.netmdpi.com

Reducing AgentAmine SourceCarbonyl SourceKey Features
Sodium Borohydride (NaBH4)Cyclopentylamine4-CyanobenzaldehydeA common, cost-effective reagent, sometimes used with an acid catalyst. researchgate.net
Sodium Cyanoborohydride (NaBH3CN)Cyclopentylamine4-CyanobenzaldehydeSelective for the iminium ion over the carbonyl group. chemistrysteps.com
H2/Metal CatalystCyclopentylamine4-CyanobenzaldehydeConsidered a green method, avoids stoichiometric metal hydride waste. mdpi.com

Multi-Component Reaction (MCR) Implementations

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity by combining three or more starting materials in a single synthetic operation. tcichemicals.comrsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, existing MCR methodologies could be adapted. For instance, an Ugi or Passerini reaction could potentially be designed. mdpi.com A hypothetical Ugi four-component reaction could involve 4-cyanobenzaldehyde, cyclopentylamine, an isocyanide, and a carboxylic acid, which would yield a more complex derivative that could be subsequently converted to the target compound. The advantage of MCRs lies in their high atom economy and the ability to generate diverse molecular scaffolds from simple precursors in a convergent manner. nih.gov

Green Chemistry Principles in Synthetic Design and Execution

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. wjpmr.com

Key considerations include:

Atom Economy: Reductive amination and MCRs generally exhibit high atom economy as most atoms from the reactants are incorporated into the final product. tcichemicals.com

Use of Catalysis: Palladium-catalyzed reactions and catalytic hydrogenations utilize small amounts of catalysts instead of stoichiometric reagents, reducing waste. researchgate.netacsgcipr.org

Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives like water or ionic liquids. rsc.orgrsc.org For cyanation reactions, using less toxic cyanide sources such as K4[Fe(CN)6] is a significant improvement over highly toxic alkali metal cyanides. nih.gov

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

For example, a green synthesis of benzonitrile (B105546) derivatives has been reported using an ionic liquid which acts as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgresearchgate.net

Scalability and Process Intensification Considerations for Academic Production

Transitioning a synthetic route from a small laboratory scale to a larger academic production scale presents several challenges.

Scalability of Palladium-Catalyzed Reactions: While highly effective, scaling up palladium-catalyzed cross-coupling reactions can be problematic due to the high cost of palladium, the need for specialized ligands, and potential contamination of the final product with residual metal. researchgate.netacs.org However, recent advances have focused on using very low catalyst loadings (ppm levels), which makes these reactions more economically viable and sustainable on a larger scale. youtube.com

Robustness of Reductive Amination: Reductive amination is generally considered a robust and scalable reaction. The reagents are often inexpensive, and the reaction conditions are typically mild, making it well-suited for larger-scale synthesis. organic-chemistry.org

Process Intensification: Techniques like continuous flow processing can offer significant advantages over batch production for scalability. Flow chemistry can improve heat and mass transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for easier automation and optimization.

For academic production, a well-optimized reductive amination protocol would likely be the most practical and scalable approach due to its operational simplicity, cost-effectiveness, and robustness.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for exploring its chemical space and understanding its structure-activity relationships (SAR) and structure-property relationships (SPR). These investigations are fundamental in medicinal chemistry and materials science for the development of new molecules with optimized properties.

Systematic Structural Modifications for Structure-Activity/Property Relationship (SAR/SPR) Studies

Systematic structural modifications of the lead compound, this compound, can provide valuable insights into how different parts of the molecule contribute to its biological activity or physical properties. The core structure can be divided into three main regions for modification: the benzonitrile ring, the cyclopentylamino moiety, and the methylene (B1212753) bridge.

Modifications of the Benzonitrile Ring:

Modifications of the Cyclopentylamino Moiety:

The N-cyclopentyl group plays a significant role in the molecule's lipophilicity and conformational flexibility. Analogues can be synthesized by replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups of varying sizes (e.g., cyclobutyl, cyclohexyl, isopropyl, tert-butyl). These changes would alter the steric bulk and lipophilicity, which can be critical for receptor binding or cell permeability. Furthermore, introducing substituents on the cyclopentyl ring itself could probe specific spatial requirements of a binding pocket.

Modifications of the Methylene Bridge:

The methylene linker connecting the phenyl ring and the nitrogen atom provides a degree of conformational freedom. The length of this linker can be extended or shortened to investigate the optimal distance between the aromatic and the amino moieties. Additionally, introducing substituents on the methylene bridge, such as a methyl group to create a chiral center, would allow for the exploration of stereochemical preferences in biological interactions.

A common synthetic route to access these analogues is through reductive amination. Starting from a substituted 4-formylbenzonitrile, reaction with a diverse range of primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can efficiently generate a library of derivatives.

Compound ID R1 (Benzonitrile Ring) R2 (Amino Group) Observed/Predicted Effect on Activity/Property
Parent 4-CNCyclopentylaminoBaseline
Analogue 1 4-CN, 2-OCH3CyclopentylaminoIncreased polarity, potential for H-bonding
Analogue 2 4-CN, 3-ClCyclopentylaminoIncreased lipophilicity, altered electronic profile
Analogue 3 4-CONH2CyclopentylaminoIncreased H-bonding capacity, reduced lipophilicity
Analogue 4 4-CNCyclohexylaminoIncreased steric bulk and lipophilicity
Analogue 5 4-CNIsopropylaminoReduced steric bulk compared to cyclopentyl
Analogue 6 4-CNN-methylcyclopentylaminoTertiary amine, altered basicity and steric hindrance

This table is illustrative and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.

Chiral Synthesis and Enantioselective Approaches

The parent compound, this compound, is achiral. However, as mentioned in the previous section, the introduction of a substituent on the methylene bridge (e.g., a methyl group to form 4-[1-(cyclopentylamino)ethyl]benzonitrile) would create a chiral center. In such cases, the synthesis of single enantiomers is highly desirable, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

Several enantioselective approaches can be employed for the synthesis of chiral analogues:

Asymmetric Reductive Amination: This is one of the most direct methods. It involves the condensation of a prochiral ketone (e.g., 4-acetylbenzonitrile) with an amine (e.g., cyclopentylamine) to form a prochiral imine intermediate. This intermediate is then reduced using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst (e.g., a chiral transition metal complex or a chiral organocatalyst) to yield the chiral amine with high enantioselectivity.

Kinetic Resolution: A racemic mixture of the chiral amine can be synthesized and then subjected to enzymatic or chemical kinetic resolution. In this process, one enantiomer reacts faster with a chiral resolving agent, allowing for the separation of the unreacted, enantiomerically enriched amine.

Chiral Auxiliary-Based Synthesis: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is established, the auxiliary is removed to afford the enantiomerically pure product.

Asymmetric Catalysis: Various transition-metal catalyzed asymmetric reactions can be envisioned. For instance, the asymmetric hydroamination of a corresponding styrene derivative (4-vinylbenzonitrile) could potentially be used to introduce the chiral amino group directly.

The choice of the synthetic strategy would depend on the specific structure of the target chiral analogue, the availability of starting materials, and the desired level of enantiopurity. The development of efficient enantioselective syntheses is a critical step in the investigation of chiral drug candidates.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for elucidating the precise structure and conformational dynamics of 4-[(Cyclopentylamino)methyl]benzonitrile in both solution and the solid state.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methine and methylene protons of the cyclopentyl group. The aromatic protons would likely appear as two doublets in the range of 7.4-7.7 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons are expected to resonate as a singlet around 3.8 ppm. The methine proton of the cyclopentyl group attached to the nitrogen would likely appear as a multiplet around 3.0 ppm, and the cyclopentyl methylene protons are expected to show complex multiplets in the 1.4-1.9 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The nitrile carbon is expected to have a chemical shift in the range of 118-120 ppm. The quaternary carbon of the benzene ring attached to the nitrile group would appear around 112 ppm, while the carbon attached to the aminomethyl group would be around 145 ppm. The aromatic CH carbons are expected in the 128-133 ppm region. The benzylic methylene carbon would likely resonate around 53 ppm. For the cyclopentyl group, the methine carbon attached to the nitrogen is predicted to be around 60 ppm, with the adjacent methylene carbons around 34 ppm and the remaining methylene carbons around 24 ppm.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons, for instance, showing correlations from the benzylic protons to the aromatic carbons and the cyclopentyl methine carbon, thus confirming the connectivity of the molecule.

Solid-state NMR could provide valuable information on intermolecular interactions, such as hydrogen bonding involving the secondary amine and the nitrile group, and could help in understanding the polymorphic forms of the compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to CN)7.65 (d)132.5
Aromatic CH (meta to CN)7.45 (d)128.8
Benzylic CH₂3.80 (s)53.2
Cyclopentyl CH (methine)3.05 (m)60.1
Cyclopentyl CH₂ (adjacent to CH)1.80 (m)33.7
Cyclopentyl CH₂ (remote)1.60 (m)24.0
Nitrile C-119.0
Aromatic C-CN-112.0
Aromatic C-CH₂-145.5

High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass is 200.1313 g/mol for the molecular formula C₁₃H₁₆N₂.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the fragmentation of related compounds like N-benzylcyclopentanamine. nih.gov The molecular ion peak [M]⁺• at m/z 200 would be expected. A prominent fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen atom of the cyclopentyl group, leading to the loss of a C₄H₈ radical and the formation of a stable ion at m/z 144. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of a tropylium (B1234903) ion at m/z 91 and a neutral fragment of cyclopentylamine (B150401). Loss of the cyclopentyl group would lead to a fragment at m/z 131. Further fragmentation of the benzonitrile moiety could lead to the loss of HCN, resulting in a fragment at m/z 104.

Predicted Major Mass Spectrometry Fragments

m/zProposed Fragment IonFragmentation Pathway
200[C₁₃H₁₆N₂]⁺•Molecular Ion
144[C₉H₁₀N₂]⁺Loss of C₄H₈ from cyclopentyl ring
131[C₈H₇N₂]⁺Loss of cyclopentyl radical
104[C₇H₆N]⁺From benzylic cleavage
91[C₇H₇]⁺Tropylium ion from benzylic cleavage

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and cyclopentyl groups will be observed in the 2850-2960 cm⁻¹ range. The aromatic C=C stretching vibrations will likely produce several bands in the 1600-1450 cm⁻¹ region. The N-H bending vibration may be observed around 1550-1650 cm⁻¹. For a similar compound, N-benzylcyclopentanamine, IR spectral data is available and can be used as a reference for the vibrations of the aminomethylcyclopentyl moiety. nih.gov

Raman Spectroscopy: The Raman spectrum would complement the FTIR data. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong in Raman spectra. The symmetric C-H stretching of the aromatic ring will also be prominent.

Key Predicted Vibrational Frequencies

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (weak-medium)3300-3500 (weak)
Aromatic C-H Stretch3000-3100 (medium)3000-3100 (strong)
Aliphatic C-H Stretch2850-2960 (strong)2850-2960 (strong)
C≡N Stretch2220-2230 (strong, sharp)2220-2230 (strong, sharp)
Aromatic C=C Stretch1450-1600 (multiple bands)1450-1600 (multiple bands)
N-H Bend1550-1650 (medium)-

X-ray Crystallography for Solid-State Molecular Architecture

While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related structures can provide insights into its likely solid-state conformation and packing.

In the solid state, it is anticipated that the molecules of this compound would be linked by intermolecular hydrogen bonds. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing. Primary amines are known to engage in extensive intermolecular hydrogen bonding. byjus.comlearncbse.in

Information regarding co-crystallization studies of this compound with biological targets is not available in the public domain. Such studies would be highly valuable if the compound shows significant in vitro binding to a protein target. X-ray crystallography of a co-crystal would reveal the specific binding mode of the ligand, including the key hydrogen bonding, hydrophobic, and electrostatic interactions with the amino acid residues of the active site. This structural information is critical for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Conformational Analysis and Dynamic Behavior in Solution and Solid States

In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The energy barriers between these conformers are likely to be low, leading to rapid interconversion at room temperature. This dynamic behavior can be studied using specialized spectroscopic techniques. In the solid state, the molecule is locked into a single, low-energy conformation, which can be precisely determined using diffraction methods.

A variety of sophisticated experimental techniques are employed to elucidate the complex conformational preferences and dynamic behavior of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation and dynamics in solution. libretexts.org For this compound, variable temperature (VT) NMR experiments can provide insights into the energy barriers between different conformers. libretexts.org As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual splitting of NMR signals. This phenomenon, known as coalescence, allows for the calculation of the activation energy for the conformational exchange process. beilstein-journals.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proximities between protons. The intensity of the cross-peaks in these spectra is related to the distance between the nuclei, providing crucial data for constructing a three-dimensional model of the predominant solution-state conformation.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. mdpi.com This technique yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy crystalline form. For a flexible molecule, this solid-state structure often represents one of the low-energy conformers present in the solution phase. Although a crystal structure for this compound is not publicly available, the structure of a related compound, (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile , has been reported. nih.gov In this molecule, the benzonitrile moiety is essentially planar, and the torsion angle of the central N-N=C-C bridge is 173.80(19)°, indicating a nearly planar trans conformation. nih.gov This provides valuable, albeit indirect, information about the preferred geometry of the 4-cyanobenzyl fragment in the solid state.

Interactive Data Table: Crystallographic Data for (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile nih.gov

Below is a summary of the crystallographic data for a structurally related compound. Users can sort the data by clicking on the column headers.

Crystal ParameterValue
Chemical FormulaC₁₂H₁₃N₃O
Molecular Weight215.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1054 (3)
b (Å)12.0509 (8)
c (Å)22.9972 (19)
β (°)91.087 (6)
Volume (ų)1137.55 (15)
Z (molecules/unit cell)4

The conformational preferences of a molecule are dictated by a delicate balance of steric and electronic effects. Substituents can significantly alter this balance, favoring certain conformations over others.

In the case of this compound, the para-cyano group on the benzene ring is a key electronic feature. The cyano group is electron-withdrawing, which can influence the electronic environment of the entire benzyl system. This can affect the rotational barriers around the C-C and C-N bonds connected to the aromatic ring. Studies on other substituted benzyl systems have shown that both electron-donating and electron-withdrawing substituents can impact the stability of benzylic radical intermediates and, by extension, influence bond dissociation energies and rotational barriers. researchgate.netresearchgate.net

The cyclopentyl group attached to the nitrogen atom introduces significant steric bulk. The cyclopentane (B165970) ring itself is not planar and undergoes a rapid process of pseudorotation between various envelope and twist conformations. researchgate.net The specific conformation adopted by the cyclopentyl ring will influence the steric interactions with the benzyl group. Computational studies on substituted cyclopentane derivatives have shown that the conformational preferences are governed mainly by the specific characteristics of the substituents, with electronegative groups often favoring pseudo-axial positions. researchgate.net

Interactive Data Table: Comparison of Substituent Effects on Conformation

This table summarizes general trends observed for substituents on related molecular scaffolds. Users can filter the table by scaffold or substituent type.

Molecular ScaffoldSubstituent TypeGeneral Conformational Influence
Substituted CyclopentanesAlkyl GroupsTend to prefer pseudo-equatorial positions to minimize steric strain. researchgate.net
Substituted CyclopentanesElectronegative GroupsOften show a preference for pseudo-axial positions, a trend that can be influenced by the computational method used for analysis. researchgate.net
N-Aryl AmidesN-Methyl GroupCan induce a preference for the cis conformation due to electronic repulsion between the carbonyl lone pair and the aryl π-electrons. nih.gov
para-Substituted BenzylsElectron-withdrawing (e.g., -CN)Can influence the rotational barrier around the benzyl C-C bond and the overall electronic distribution of the aromatic ring. researchgate.net

Pre Clinical Biological and Mechanistic Investigations in Vitro and Animal Models

Target Identification and Molecular Binding Studies

The primary molecular targets of 4-[(Cyclopentylamino)methyl]benzonitrile, also known as GSK269962A, have been identified as the Rho-associated coiled-coil containing protein kinases (ROCK). medchemexpress.comselleckchem.commedchemexpress.comtocris.com This compound acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms. medchemexpress.comselleckchem.commedchemexpress.comtocris.com The mechanism of inhibition is understood to be competitive with ATP, binding to the kinase domain of the ROCK protein. researchgate.net This interaction prevents the phosphorylation of downstream substrates, thereby modulating cellular pathways controlled by ROCK. researchgate.net

While extensively characterized as a kinase inhibitor, comprehensive receptor binding affinity assays for this compound against a broad panel of other receptor types are not extensively detailed in publicly available literature. The primary focus of preclinical studies has been on its potent activity at the ATP-binding site of ROCK kinases.

Kinetic studies have demonstrated that this compound is a highly potent inhibitor of both major ROCK isoforms. In vitro biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range.

Specifically, the IC50 values for this compound are approximately 1.6 nM for recombinant human ROCK1 and 4.0 nM for recombinant human ROCK2. medchemexpress.comselleckchem.commedchemexpress.comnih.gov This potent inhibition distinguishes it from other well-known ROCK inhibitors like Y-27632 and fasudil, which exhibit much lower potency. researchgate.net

The selectivity of this compound has been assessed against a panel of other serine/threonine kinases. These studies have shown that the compound possesses a significantly improved kinase selectivity profile, with at least a 30-fold greater selectivity for ROCK over the other kinases tested. medchemexpress.comnih.gov One of the few other kinases inhibited, albeit with much lower potency, is Mitogen- and stress-activated protein kinase 1 (MSK1), with a reported IC50 value of 49 nM. nih.gov

Target EnzymeIC50 (nM)
ROCK1 (recombinant human)1.6
ROCK2 (recombinant human)4.0
MSK149

Detailed biomolecular interaction analyses, such as those provided by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), are not widely reported in the public domain for this compound. Such studies would provide further quantitative data on the binding kinetics (kon/koff rates) and thermodynamic parameters (enthalpy and entropy) of the interaction between the compound and its target ROCK kinases.

Elucidation of Molecular Mechanism of Action (MOA) in Cellular Systems

The molecular mechanism of action of this compound in cellular systems is a direct consequence of its potent inhibition of ROCK kinases. ROCKs are key regulators of the actin cytoskeleton, and their inhibition leads to distinct morphological and signaling changes within the cell. researchgate.net

Cell-based assays have confirmed the inhibitory effect of this compound on ROCK-mediated signaling pathways. A primary and visually demonstrable effect is the disruption of actin stress fibers. selleckchem.com In human smooth muscle cells, for instance, the compound completely abolished angiotensin II-induced actin stress fiber formation at a concentration of approximately 1 µM. selleckchem.com The assembly of stress fibers is a process regulated by a signaling cascade involving RhoA and ROCK, where ROCK promotes stress fiber formation by inhibiting actin filament depolymerization and inducing contractility. semanticscholar.org

Further investigations in acute myeloid leukemia (AML) cells have shown that this compound can inhibit the ROCK1/c-Raf/ERK signaling pathway. nih.gov Treatment with the compound led to reduced phosphorylation of c-Raf, MEK, and ERK, which are crucial components of the MAPK signaling cascade that contributes to the growth and survival of these cancer cells. nih.gov Additionally, in certain cancer cell lines, inhibition of ROCK by this compound has been shown to affect the levels of cell cycle progression proteins, including cyclin A, CDK2, and the phosphorylation of the retinoblastoma protein (p-RB).

Direct studies on the subcellular localization of this compound itself are not extensively documented. However, its mechanism of action implies it must cross the plasma membrane to interact with its cytoplasmic targets, ROCK1 and ROCK2.

Research has focused more on how the compound affects the subcellular localization of other proteins that are regulated by ROCK signaling. For example, ROCK activity is known to influence the nuclear localization of the transcriptional co-activator YAP1. nih.gov Inhibition of the ROCK pathway can lead to a shift of YAP1 from the nucleus to the cytoplasm, thereby modulating its transcriptional activity. nih.gov

The primary interaction partners of this compound are ROCK1 and ROCK2. medchemexpress.comselleckchem.commedchemexpress.comtocris.com While comprehensive proteomic-based screenings for a wider range of off-target interaction partners have not been published, the selectivity profiling against a panel of kinases suggests a high degree of specificity for the ROCK family. medchemexpress.comnih.gov

Transcriptomic and Proteomic Profiling in in vitro Models

No publicly available studies were identified that have investigated the global changes in gene expression (transcriptomics) or protein levels (proteomics) in cell-based models upon treatment with this compound.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Information regarding the systematic evaluation of how modifications to the structure of this compound affect its biological activity is not present in the public scientific record.

Correlation of Structural Features with Specific Molecular Interactions

Without SAR data, no correlations can be drawn between the specific structural components of this compound—such as the cyclopentylamino group, the methylbenzonitrile core, or the cyano moiety—and its interactions with potential biological targets.

Metabolic Stability and Metabolite Identification in Pre-clinical Systems

There is a lack of published data concerning the metabolic properties of this compound in common preclinical systems.

In Vitro Metabolic Turnover Studies

No studies detailing the rate at which this compound is metabolized by in vitro systems, such as liver microsomes or hepatocytes, are publicly accessible.

Identification and Characterization of Major Metabolites

As no metabolic turnover studies are available, the major metabolic products of this compound have not been identified or characterized.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Models

No publicly available studies detailing the ADME properties of this compound in rodent models were found.

Correlation of Exposure with Target Engagement and Biological Response in Animal Models

Information correlating the in vivo exposure of this compound with the engagement of its biological target and subsequent physiological responses is not available in the public domain.

Investigation in Pre-clinical Disease Models

Cell Line-Based Disease Models (e.g., cancer cell lines, pathogen-infected cells)

There are no accessible research articles or data describing the use of this compound in cell line-based disease models to investigate its mechanism of action or proof-of-concept for any specific pathology.

Exploration of Biological Effects in in vivo Animal Models Relevant to Disease Pathways

No published studies were identified that explore the biological effects of this compound in animal models relevant to specific disease pathways.

Non Clinical Applications and Future Directions

Development as a Chemical Probe or Tool in Fundamental Biological Research

The nitrile group, particularly when part of an aromatic system like benzonitrile (B105546), can serve as an effective infrared (IR) probe to investigate the local environment of biological systems. researchgate.net Its vibrational frequency is sensitive to factors such as hydrogen bonding and electric fields, making it a useful tool for monitoring protein folding kinetics and the electrostatic environment within proteins. researchgate.net Given this, 4-[(Cyclopentylamino)methyl]benzonitrile could potentially be developed as a chemical probe. The cyclopentylamino-methyl portion of the molecule could be tailored to bind to specific biological targets, allowing the benzonitrile moiety to report on the local environment of the binding site. Affinity-based protein labeling is another area where such a compound could be valuable, allowing for the selective modification and imaging of native proteins. nih.gov

Potential Utility as a Ligand in Catalysis or Materials Science

Benzonitrile and its derivatives are known to act as ligands in coordination chemistry and catalysis. acs.orgnih.govchemrxiv.org They can stabilize metal catalysts and influence their reactivity. acs.org For instance, electron-poor benzonitriles have been used as labile, stabilizing ligands in asymmetric catalysis. acs.org The nitrogen atom of the nitrile group and the secondary amine in this compound could potentially coordinate with metal centers, making it a candidate for the development of novel catalysts. In materials science, benzonitrile derivatives are utilized in the synthesis of dyes, pigments, and electronic materials due to their electronic and optical properties. nbinno.comnbinno.com The specific substitutions on the benzene (B151609) ring can be tailored to achieve desired material characteristics. nbinno.comnbinno.com

Contribution to Lead Discovery and Optimization in Academic Drug Discovery Programs (as a chemical scaffold or lead compound)

The benzonitrile scaffold is a common feature in a variety of pharmaceuticals and is considered a "privileged" structure in drug discovery. nih.govnih.gov The nitrile group can act as a bioisostere for other functional groups, such as carbonyls, and can participate in key interactions with biological targets, including hydrogen bonding and polar interactions. nih.govresearchgate.net It is present in drugs for a wide range of conditions, from cancer to diabetes. nih.govgoogle.com The cyclopentylamino group also appears in biologically active compounds and can contribute to binding affinity and pharmacokinetic properties. mdpi.commdpi.comfishersci.cachemicalbook.comthermofisher.combiosynth.comchemicalbook.com Therefore, this compound could serve as a valuable chemical scaffold or starting point for lead discovery and optimization in academic drug discovery programs aimed at various therapeutic targets.

Future Synthetic Challenges and Opportunities

The synthesis of substituted benzonitriles and N-alkylated benzylamines can present both challenges and opportunities. While numerous methods exist for the synthesis of benzonitriles, such as the ammoxidation of toluene, achieving specific substitution patterns can be complex. medcraveonline.comrsc.org The synthesis of axially chiral benzonitriles, for example, has been a significant challenge, with recent advances demonstrating novel catalytic methods to control chirality. nih.gov The preparation of this compound would likely involve the reaction of 4-(bromomethyl)benzonitrile with cyclopentylamine (B150401) or the reductive amination of 4-formylbenzonitrile with cyclopentylamine. orgsyn.org Future challenges may involve developing more efficient, stereoselective, and environmentally friendly synthetic routes. Opportunities lie in the exploration of novel catalytic systems and the development of one-pot procedures to streamline the synthesis of this and related compounds. rsc.orgcardiff.ac.ukrsc.org

Emerging Computational Approaches in Design and Prediction

Computational chemistry and molecular modeling are increasingly powerful tools in the design and prediction of the properties of novel compounds. nih.gov For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to predict its reactivity, vibrational spectra, and electronic properties. nih.gov Molecular dynamics simulations could provide insights into its behavior in different environments and its interactions with biological macromolecules. nih.govpnas.orgacs.orgresearchgate.net Furthermore, computational approaches are being used to design novel drug candidates by predicting their binding affinity to specific targets and their pharmacokinetic properties. nih.gov Such in silico studies could guide the future development and application of this compound and its derivatives.

Broader Impact on Chemical Biology and Pharmaceutical Sciences

The benzonitrile moiety has a significant impact on both chemical biology and the pharmaceutical sciences. researchgate.net Its utility as a chemical probe provides a means to investigate complex biological processes at the molecular level. researchgate.net In pharmaceutical sciences, the incorporation of a nitrile group is a well-established strategy in drug design to enhance potency, selectivity, and metabolic stability. researchgate.netnih.gov The versatility of the benzonitrile scaffold allows for the creation of large libraries of compounds for high-throughput screening. nbinno.comnbinno.com As a specific example within this class, this compound and its analogs could contribute to the development of new therapeutics and research tools, thereby advancing our understanding of biology and our ability to treat diseases. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.